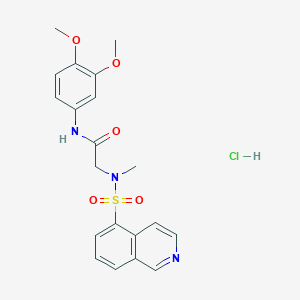

N-(3,4-dimethoxyphenyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride

Description

N-(3,4-dimethoxyphenyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride is a synthetic acetamide derivative characterized by a 3,4-dimethoxyphenyl group linked to an acetamide core, which is further substituted with an N-methylisoquinoline-5-sulfonamido moiety. The hydrochloride salt form enhances solubility and bioavailability, a common feature in pharmaceutical compounds.

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-[isoquinolin-5-ylsulfonyl(methyl)amino]acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5S.ClH/c1-23(13-20(24)22-15-7-8-17(27-2)18(11-15)28-3)29(25,26)19-6-4-5-14-12-21-10-9-16(14)19;/h4-12H,13H2,1-3H3,(H,22,24);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFAALBVGNOLLHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1=CC(=C(C=C1)OC)OC)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-Dimethoxyphenyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and cancer research. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into informative tables.

- Molecular Formula : CHClNOS

- Molecular Weight : 451.9 g/mol

- CAS Number : 1216852-52-6

The compound exhibits biological activity primarily through its interactions with various biological targets. It has been studied for its potential as an acetylcholinesterase (AChE) inhibitor, which is significant in the context of neurodegenerative diseases such as Alzheimer's disease. AChE inhibitors are crucial for increasing acetylcholine levels in the brain, thereby improving cognitive functions.

Biological Activity Overview

-

Acetylcholinesterase Inhibition :

- The compound has shown promising results as an AChE inhibitor. In vitro studies indicated that it could effectively reduce AChE activity, leading to increased acetylcholine levels.

- IC50 Values : Specific IC50 values for this compound are not widely reported; however, related compounds have shown IC50 values ranging from 2.7 µM to higher concentrations depending on structural modifications .

-

Antitumor Activity :

- Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines.

- Case Study : A study on isoquinoline derivatives indicated that modifications similar to those in this compound could lead to selective inhibition of cyclin-dependent kinases (CDK), which are crucial in cell cycle regulation .

-

Neuroprotective Effects :

- Research indicates that compounds with a similar structure can exhibit neuroprotective effects by modulating neuroinflammatory pathways and protecting neuronal cells from oxidative stress.

Data Summary and Case Studies

| Study | Biological Activity | Results |

|---|---|---|

| Study 1 | AChE Inhibition | Demonstrated significant reduction in AChE activity; potential for cognitive enhancement. |

| Study 2 | Antitumor Activity | Showed cytotoxic effects on cancer cell lines; selective CDK inhibition noted. |

| Study 3 | Neuroprotection | Indicated potential to protect neurons from oxidative damage; further research needed. |

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzamide Derivatives

Example : N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Core Structure : Benzamide (vs. acetamide in the target compound).

- Substituents : 3,4-dimethoxyphenethyl group (vs. 3,4-dimethoxyphenyl in the target).

- Key Differences: Rip-B lacks the sulfonamido-isoquinoline moiety, which may reduce binding affinity to sulfonamide-sensitive targets. The phenethyl chain in Rip-B increases hydrophobicity compared to the acetamide-linked isoquinoline in the target compound.

- Synthesis : Rip-B is synthesized in 80% yield via benzoyl chloride and 3,4-dimethoxyphenethylamine, suggesting efficient scalability .

Benzothiazole-Based Acetamides

Examples : N-(6-trifluoromethylbenzothiazole-2-yl)-2-(substituted phenyl)acetamides

- Core Structure: Acetamide with benzothiazole (vs. isoquinoline-sulfonamido in the target).

- Substituents : Trifluoromethyl/methoxy groups on benzothiazole and phenyl rings.

- Key Differences: The trifluoromethyl group in benzothiazole derivatives enhances metabolic stability and electron-withdrawing effects compared to the electron-donating methoxy groups in the target compound. Benzothiazole’s sulfur atom may confer distinct binding interactions (e.g., metal coordination) absent in the isoquinoline moiety.

Chloroacetamide Pesticides

Examples : 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (alachlor)

- Core Structure : Chloroacetamide (vs. unsubstituted acetamide in the target).

- Substituents : Chloro and alkyl/methoxy groups.

- Key Differences :

- Chlorine substitution increases electronegativity, favoring herbicidal activity (e.g., inhibition of plant lipid synthesis).

- The target compound’s dimethoxy and sulfonamido groups suggest a pharmaceutical rather than pesticidal application.

Structural and Functional Analysis

Table 1: Comparative Analysis of Key Compounds

Table 2: Physicochemical Implications of Substituents

Research Findings and Implications

- Synthetic Efficiency: Rip-B’s 80% yield highlights feasible scalability for dimethoxyphenyl-containing analogs, though the target compound’s sulfonamido-isoquinoline group may require more complex synthesis .

- Biological Targeting: Benzothiazole derivatives () and the target compound both leverage heterocyclic motifs, but the isoquinoline’s planar structure may improve DNA intercalation or kinase binding compared to benzothiazole .

- Application Divergence: Chloroacetamides () demonstrate how minor structural changes (e.g., chloro vs. methoxy) pivot activity from pharmaceuticals to agrochemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.